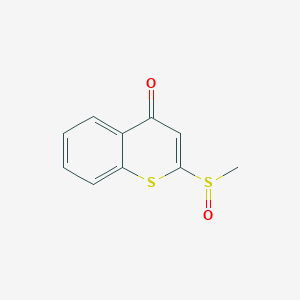

Indo-1 pentaacetoxymethyl ester

Descripción general

Descripción

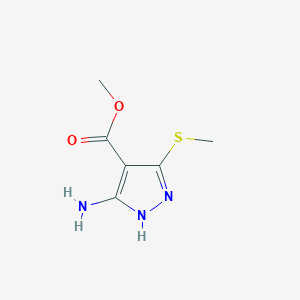

Indo-1 pentaacetoxymethyl ester is a compound studied for its chemical and physical properties, synthesis methods, and molecular structure analyses. It's a derivative of indole, a core structure of many biologically active compounds. Research in this area spans decades, highlighting the importance of indole derivatives in synthetic and analytical chemistry.

Synthesis Analysis

The synthesis of indole derivatives involves various strategies, including palladium-catalyzed reactions, which have become essential in organic synthesis due to their versatility and efficiency in functionalizing indoles (Cacchi & Fabrizi, 2005). Another approach is the assembly of indole-2-carboxylic acid esters through copper-catalyzed cascade processes, demonstrating the development of straightforward synthetic routes (Cai et al., 2009).

Molecular Structure Analysis

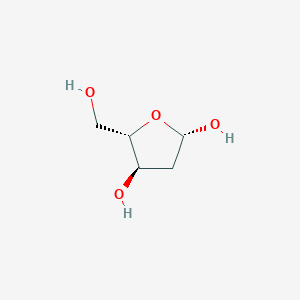

Indole derivatives like Indo-1 pentaacetoxymethyl ester have been extensively studied for their molecular structures. Techniques such as NMR and mass spectrometry are crucial for elucidating these structures, providing insights into the esterification processes and the complex architectures of these molecules (Chisnell, 1984).

Chemical Reactions and Properties

The chemical reactivity of indole derivatives encompasses a wide range of reactions, including alkylation, acylation, and cycloaddition. These reactions enable the synthesis of complex indole-based structures with diverse functional groups (Kanaoka et al., 1969). The chemoselective reactions of benz(g)indole-based bisheterocycle dicarboxylate towards hydrazine hydrate highlight the specificity of these chemical transformations (Donawade et al., 2005).

Aplicaciones Científicas De Investigación

Indo-1 pentaacetoxymethyl ester is a sensitive fluorescent indicator dye used for measuring intracellular calcium . It was developed by Roger Tsien and his collaborators and has been widely cited in thousands of publications since its introduction in 1985 . Here are some details about its application:

Scientific Field: Cell Biology and Biochemistry Indo-1 is primarily used in the field of cell biology and biochemistry for the study of calcium signaling within cells .

Methods of Application The dye is typically added to a cell suspension at a final concentration of 2 µg/ml and incubated for 30 minutes at 30°C or 37°C . The cells are then centrifuged and resuspended in a labeling medium at the desired cell concentration . Fluorescence measurements can usually be made within an hour without significant loss due to leakage or bleaching .

Results or Outcomes The use of Indo-1 allows for ratio-metric measurements, which is a key feature of these probes . At low indicator concentrations, the intracellular Ca2+ concentration can be accurately measured based on the 405/485 nm emission ratio of Indo-1 . This ratio-metric measurement significantly reduces the effects of uneven dye loading, dye leakage, and photobleaching, as well as the associated issues of measuring Ca2+ in cells of uneven thickness .

Flow Cytometry and Laser Scanning Microscopy

- Application Summary : Indo-1 is widely used in flow cytometry and laser scanning microscopy due to its single excitation property .

- Methods of Application : The dye is typically added to a cell suspension and incubated. After incubation, the cells are then centrifuged and resuspended in a labeling medium at the desired cell concentration .

- Results or Outcomes : The main emission peak in calcium-free solution is 475 nm while in the presence of calcium the emission is shifted to 400 nm .

Monitoring Ca2+ Levels in Mitochondria and in the Cytosol

- Application Summary : Indo-1 pentaacetoxymethyl ester can be used to selectively monitor Ca2+ levels in mitochondria and in the cytosol .

- Methods of Application : The dye is typically added to a cell suspension and incubated. After incubation, the cells are then centrifuged and resuspended in a labeling medium at the desired cell concentration .

- Results or Outcomes : The dye binds to Ca2+ with high affinity (Kd = 230 nM). Fluoresces blue/violet and fluorescence increases upon Ca2+ binding .

Distinguishing Between Internal and Exterior Inotropic Regulation Processes

- Application Summary : In intact heart muscle, Indo-1, in combination with bioluminescent protein aequorin, can be utilized as a tool to distinguish between the internal and exterior inotropic regulation processes .

- Methods of Application : The dye is typically added to a cell suspension and incubated. After incubation, the cells are then centrifuged and resuspended in a labeling medium at the desired cell concentration .

- Results or Outcomes : The use of Indo-1 allows for ratio-metric measurements, which is a key feature of these probes . At low indicator concentrations, the intracellular Ca2+ concentration can be accurately measured based on the 405/485 nm emission ratio of Indo-1 .

Monitoring Ca2+ Levels in Mitochondria and in the Cytosol

- Application Summary : Indo-1 pentaacetoxymethyl ester can be used to selectively monitor Ca2+ levels in mitochondria and in the cytosol .

- Methods of Application : The dye is typically added to a cell suspension and incubated. After incubation, the cells are then centrifuged and resuspended in a labeling medium at the desired cell concentration .

- Results or Outcomes : The dye binds to Ca2+ with high affinity (Kd = 230 nM). Fluoresces blue/violet and fluorescence increases upon Ca2+ binding .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

acetyloxymethyl 2-[4-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-3-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H51N3O22/c1-28-7-11-39(49(19-43(56)68-23-63-29(2)51)20-44(57)69-24-64-30(3)52)41(15-28)61-13-14-62-42-18-35(37-16-34-8-9-36(17-38(34)48-37)47(60)72-27-67-33(6)55)10-12-40(42)50(21-45(58)70-25-65-31(4)53)22-46(59)71-26-66-32(5)54/h7-12,15-18,48H,13-14,19-27H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWBRCOBJNWRLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=CC(=C2)C3=CC4=C(N3)C=C(C=C4)C(=O)OCOC(=O)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H51N3O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00150236 | |

| Record name | Indo-1 pentaacetoxymethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1009.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indo-1 pentaacetoxymethyl ester | |

CAS RN |

112926-02-0 | |

| Record name | (Acetyloxy)methyl 2-[4-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]-3-[2-[2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112926-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indo-1 pentaacetoxymethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112926020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indo-1 pentaacetoxymethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B44326.png)